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Compound of Interest

Compound Name: 5-Phenylpyrimidine-4,6-diol

Cat. No.: B097936 Get Quote

This technical guide provides a comprehensive overview of the core basic properties of 5-
phenylpyrimidine-4,6-diol, catering to researchers, scientists, and professionals in drug

development. The document summarizes key chemical and physical properties, explores its

tautomeric nature, and discusses the synthesis and biological activities of related compounds,

providing context for its potential applications.

Core Properties and Physicochemical Data
5-Phenylpyrimidine-4,6-diol, with the chemical formula C₁₀H₈N₂O₂, is a heterocyclic organic

compound.[1] Its molecular weight is 188.18 g/mol .[1] The compound's structure, featuring

hydroxyl groups on a pyrimidine ring, makes it a subject of interest in medicinal chemistry.

Tautomerism: It is crucial to recognize that 5-phenylpyrimidine-4,6-diol exists in tautomeric

forms. The diol form can exist in equilibrium with its keto-enol tautomer, 4-hydroxy-2-phenyl-

1H-pyrimidin-6-one, and a diketo form, 2-phenyl-1H-pyrimidine-4,6(5H)-dione. The IUPAC

name provided by PubChem for the compound with CAS number 13566-71-7 is 4-hydroxy-2-

phenyl-1H-pyrimidin-6-one, indicating the prevalence of the keto-enol form in their database

representation.[1]

Below is a table summarizing the available physicochemical data for 5-phenylpyrimidine-4,6-
diol. Due to the limited availability of experimental data for this specific compound, some

values are predicted or inferred from closely related compounds.
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Property Value Source/Notes

Molecular Formula C₁₀H₈N₂O₂ [1]

Molecular Weight 188.18 g/mol [1]

CAS Number
21237-18-3 (for 5-Phenyl-4,6-

Pyrimidinediol)

This CAS number is

associated with the diol

tautomer. Other CAS numbers

like 13566-71-7 and 63447-35-

8 are associated with the 2-

phenylpyrimidine-4,6-diol

structure.[1]

Melting Point
>300 °C (for 4,6-

dihydroxypyrimidine)

Experimental data for the title

compound is not readily

available. The high melting

point of the parent compound

suggests that 5-

phenylpyrimidine-4,6-diol is

also a high-melting solid.

Boiling Point 554.7±50.0 °C (Predicted)

Predicted value for 5-Phenyl-

4,6-Pyrimidinediol (CAS

21237-18-3).

Solubility Data not available

The presence of polar hydroxyl

and amide groups suggests

potential solubility in polar

organic solvents.

pKa Data not available

The acidic nature of the

hydroxyl groups and the

basicity of the pyrimidine

nitrogens suggest amphoteric

properties.

XLogP3 0.8 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]
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Tautomeric Forms of 5-Phenylpyrimidine-4,6-diol
The following diagram illustrates the tautomeric equilibrium of 5-phenylpyrimidine-4,6-diol.

Caption: Tautomeric forms of 5-phenylpyrimidine-4,6-diol.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 5-phenylpyrimidine-
4,6-diol are not explicitly available in the reviewed literature. However, the synthesis of

substituted pyrimidine-4,6-diols and related 2-phenylpyrimidine derivatives generally follows

established synthetic routes.

General Synthetic Approach:

A common method for the synthesis of the pyrimidine ring involves the condensation of a β-

dicarbonyl compound or its equivalent with a urea, thiourea, or amidine derivative. For 5-
phenylpyrimidine-4,6-diol, a plausible synthetic route would involve the cyclocondensation of

phenylmalondiamide with an appropriate orthoester or a similar C1-synthon.

The following diagram outlines a generalized workflow for the synthesis and characterization of

such compounds.
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Phenylmalonamide +
 C1 Synthon

Cyclocondensation
(e.g., with Sodium Ethoxide)

Crude 5-Phenylpyrimidine-4,6-diol

Purification
(Recrystallization or Chromatography)

Pure 5-Phenylpyrimidine-4,6-diol

Structural Characterization

NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Generalized workflow for synthesis and characterization.

Spectral Data
While specific, fully assigned spectra for 5-phenylpyrimidine-4,6-diol are not readily available,

data for related compounds can provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons of the phenyl group would appear in the range of δ 7.0-8.5 ppm.

The proton at the 5-position of the pyrimidine ring (in the keto-enol tautomer) would likely be

a singlet in the δ 5.0-6.0 ppm region. The N-H and O-H protons would exhibit broad signals,

and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR: The carbon signals for the phenyl group would be observed in the aromatic region

(δ 120-140 ppm). The pyrimidine ring carbons would show characteristic shifts, with the

carbonyl carbon (in the keto tautomers) appearing downfield (δ > 160 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show broad O-H and N-H stretching vibrations in the

region of 3000-3500 cm⁻¹.

A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone

ring would be expected around 1650-1700 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic and pyrimidine rings would appear in

the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (m/z 188).

Fragmentation patterns would likely involve the loss of small molecules such as CO and

HCN, as well as fragmentation of the phenyl ring.

Biological Activity and Signaling Pathways
There is limited information on the specific biological activity of the parent compound, 5-
phenylpyrimidine-4,6-diol. However, the pyrimidine-4,6-diol scaffold and its 2-phenyl

substituted derivatives have been investigated for a range of biological activities, suggesting

the potential for this core structure in drug discovery.

GPR84 Agonists: A series of 2-alkylpyrimidine-4,6-diol derivatives have been designed and

synthesized as agonists for the G protein-coupled receptor 84 (GPR84), which is involved in
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inflammation and immune responses.[2]

Antifungal Agents: 2-Phenylpyrimidine derivatives have been explored as novel antifungal

agents that target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in

ergosterol biosynthesis in fungi.[3]

Anticancer Properties: Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated

anticancer properties.[4][5]

The diverse biological activities of its derivatives suggest that 5-phenylpyrimidine-4,6-diol
could serve as a valuable scaffold for the development of new therapeutic agents. Further

research is needed to elucidate the specific biological targets and signaling pathways of the

unsubstituted parent compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by

derivatives of 5-phenylpyrimidine-4,6-diol, based on the known targets of its analogs.

5-Phenylpyrimidine-4,6-diol
Derivative

Molecular Target
(e.g., GPR84, CYP51, Kinase)

Binds to/Modulates

Downstream Signaling
Cascade

Initiates/Inhibits

Cellular Response
(e.g., Inflammation, Apoptosis,

Inhibition of Fungal Growth)

Leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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